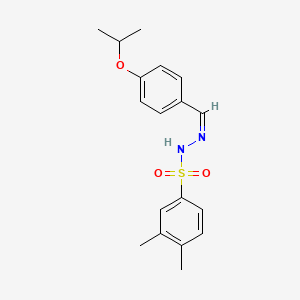
2-methyl-3-(4-methylphenyl)-5-phenylpyrazine 1,4-dioxide
説明
2-methyl-3-(4-methylphenyl)-5-phenylpyrazine 1,4-dioxide is a heterocyclic organic compound with the molecular formula C18H16N2O2. It is commonly known as MPP, and it has been widely used in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of MPP is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. MPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have various effects on the body.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects on the body. It has been reported to have antioxidant, anti-inflammatory, and anti-tumor properties. MPP has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
MPP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. MPP is also stable and has a long shelf life, which allows for easy storage and handling. However, one limitation of MPP is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of MPP. One area of research is the development of new drugs based on the structure of MPP. Another direction is the investigation of MPP's potential as a fluorescent probe for the detection of biological molecules. Additionally, further research is needed to fully understand the mechanism of action of MPP and its effects on the body.
In conclusion, MPP is a versatile compound with many potential applications in scientific research. Its unique chemical properties make it a valuable tool for researchers in various fields. With continued research, MPP may prove to be a useful compound in the development of new drugs and the detection of biological molecules.
科学的研究の応用
MPP has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of other heterocyclic compounds, as well as a starting material for the preparation of new drugs. MPP has also been used as a fluorescent probe for the detection of biological molecules, such as DNA and proteins.
特性
IUPAC Name |
3-methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-8-10-16(11-9-13)18-14(2)19(21)12-17(20(18)22)15-6-4-3-5-7-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHRCQFFAGQURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C=C([N+]2=O)C3=CC=CC=C3)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4708719.png)
![methyl 4-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4708721.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4708727.png)

![ethyl 2-[6-methoxy-2,2-dimethyl-3-thioxo-1-(trifluoroacetyl)-2,3-dihydro-4(1H)-quinolinylidene]-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B4708736.png)
![methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4708740.png)
![2,3-bis{4-[(4-nitrophenyl)ethynyl]phenyl}quinoxaline](/img/structure/B4708772.png)

![N-cyclopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4708779.png)

![3-{5-chloro-2-[2-(methylthio)-1-propen-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B4708796.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4708802.png)
![6-(3,4-dichlorophenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4708814.png)